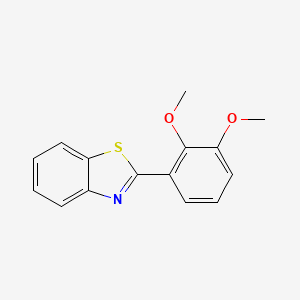

2-(2,3-Dimethoxyphenyl)benzothiazole

Description

Structure

3D Structure

Properties

CAS No. |

6265-59-4 |

|---|---|

Molecular Formula |

C15H13NO2S |

Molecular Weight |

271.3 g/mol |

IUPAC Name |

2-(2,3-dimethoxyphenyl)-1,3-benzothiazole |

InChI |

InChI=1S/C15H13NO2S/c1-17-12-8-5-6-10(14(12)18-2)15-16-11-7-3-4-9-13(11)19-15/h3-9H,1-2H3 |

InChI Key |

RLFXFUXPVGYCSU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 2 2,3 Dimethoxyphenyl Benzothiazole and Its Analogues

Strategic Approaches to Benzothiazole (B30560) Nucleus Formation

The formation of the benzothiazole ring is a cornerstone in the synthesis of 2-(2,3-Dimethoxyphenyl)benzothiazole and its analogues. Various synthetic strategies have been developed to achieve this, ranging from classical condensation reactions to modern catalyzed and assisted methodologies.

One-Pot Multicomponent Reaction Protocols

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. For the synthesis of 2-arylbenzothiazoles, including those with dimethoxy-substituted phenyl rings, MCRs are particularly advantageous.

A common one-pot strategy involves the reaction of an o-aminothiophenol, an aromatic aldehyde (such as 2,3-dimethoxybenzaldehyde), and an oxidizing agent. Various catalytic systems have been employed to facilitate this transformation. For instance, copper-catalyzed three-component reactions of 2-iodoanilines, benzylamines, and sulfur powder in water have been reported to afford 2-arylbenzothiazoles in moderate to good yields. Another approach utilizes the reaction of gem-dibromomethylarenes with o-aminothiophenols, which proceeds under mild conditions to furnish 2-arylbenzothiazoles in high yields. researchgate.net These methods offer advantages such as short reaction times, large-scale synthesis potential, and straightforward product isolation. researchgate.net

The use of deep eutectic solvents (DESs) as green catalysts has also been explored for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives under conventional heating and solvent-free conditions. researchgate.net

| Reactants | Catalyst/Conditions | Product | Yield |

|---|---|---|---|

| 2-Iodoaniline, Benzylamine, Sulfur powder | Copper catalyst, Water | 2-Arylbenzothiazole | Moderate to Good |

| gem-Dibromomethylarene, o-Aminothiophenol | Mild conditions | 2-Arylbenzothiazole | High |

| o-Aminothiophenol, Aromatic Aldehyde | [CholineCl][Imidazole]2 (DES), Solvent-free | 2-Arylbenzothiazole | Good |

Transition-Metal-Catalyzed and Catalyst-Free Cyclization Methods

Transition-metal catalysis has emerged as a powerful tool for the construction of heterocyclic rings. In the context of 2-arylbenzothiazole synthesis, catalysts based on copper, palladium, and iron have been successfully employed. For example, copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles. nih.gov

Conversely, the development of catalyst-free methods is a significant goal in green chemistry. A straightforward synthesis of 2-arylbenzothiazoles has been achieved through the reaction of 2-aminothiophenol (B119425) and aryl aldehydes in an air/DMSO oxidant system. nih.gov This method is operationally simple and tolerates a wide range of functional groups, providing the desired products in good to excellent yields without the need for a metal catalyst. Another catalyst-free approach involves the condensation of aromatic or heteroaromatic aldehydes with 2-aminothiophenol under solvent-free melt reaction conditions, offering high yields and short reaction times. benthamscience.com A benzotriazole (B28993) methodology has also been developed for the catalyst-free synthesis of 2-substituted benzothiazoles in excellent yields, highlighting the efficiency and green nature of this approach. nih.gov

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and enhance product purity. This technology has been successfully applied to the synthesis of 2-arylbenzothiazoles.

The condensation of 2-aminothiophenol with aromatic aldehydes or carboxylic acids can be significantly expedited under microwave irradiation, often in the absence of a solvent. nih.govchemrxiv.org For instance, a series of 2-arylbenzothiazoles were synthesized from the condensation of aryl aldehydes with 2-aminothiophenol in the presence of L-proline under solvent-free microwave irradiation, affording the products in good to moderate yields. nih.gov Similarly, libraries of benzothiazoles have been synthesized via a phenyliodine(III) bis(trifluoroacetate) (PIFA) promoted cyclocondensation of 2-aminothiophenols with aldehydes under microwave irradiation in a one-pot fashion, resulting in good to excellent yields. ias.ac.in The use of waste curd water as a catalytic solvent under microwave radiation represents a greener approach to this synthesis. scielo.br

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | Several hours | Moderate |

| Microwave Irradiation | Few minutes | Good to Excellent |

Condensation Reactions with 2-Aminothiophenols

The condensation of 2-aminothiophenols with carbonyl compounds, particularly aldehydes, remains one of the most fundamental and widely used methods for the synthesis of 2-substituted benzothiazoles. ijper.org The reaction of 2-aminothiophenol with 2,3-dimethoxybenzaldehyde (B126229) would be the most direct route to this compound.

This condensation can be performed under various conditions, from acidic to basic, and with or without a catalyst. A green and efficient synthesis involves the condensation of 2-aminothiophenol with aldehydes at room temperature. ijper.org For example, the synthesis of 2-(2,5-dimethoxyphenyl)benzothiazole, a close analogue of the target compound, was achieved in 97% yield by grinding a mixture of o-aminothiophenol and 2,5-dimethoxybenzaldehyde (B135726) with pepsin as a "green" catalyst for 10 minutes at room temperature. nih.gov This highlights the potential for enzymatic catalysis in these transformations.

Various catalysts, including H2O2/HCl and polystyrene polymer-grafted iodine acetate, have been shown to promote the efficient condensation of 2-aminothiophenol with benzaldehydes. ias.ac.in

Systematic Derivatization Strategies for Structural Diversity

To explore the structure-activity relationships and fine-tune the properties of this compound, systematic derivatization is essential. This involves the strategic introduction of various functional groups onto the benzothiazole core or the 2-aryl substituent.

Design and Synthesis of 2-Arylbenzothiazole Analogues

The design and synthesis of 2-arylbenzothiazole analogues often focus on modifying the substitution pattern of the 2-aryl ring. For instance, the synthesis of a series of (2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(4-substitutedphenyl)methanones has been reported, demonstrating the feasibility of introducing complex functionalities. jyoungpharm.org

The presence and position of methoxy (B1213986) groups on the 2-phenyl ring can significantly influence the biological activity of the compound. Structure-activity relationship studies on 4-substituted methoxybenzoyl-aryl-thiazoles have shown that the number and position of methoxy groups can lead to dramatic changes in anticancer activity. nih.gov For example, the removal of one or two methoxy groups from a dimethoxy-substituted compound resulted in a significant loss of potency. nih.gov

Furthermore, the introduction of other substituents, such as halogens or nitro groups, onto the benzothiazole nucleus or the 2-aryl ring can be achieved through various synthetic methods. For example, methoxy-substituted benzothiazole derivatives have been synthesized by the reaction of 3-chloro-4-methoxy-aniline with potassium thiocyanate, followed by further derivatization. eresearchco.com These derivatization strategies allow for the creation of a library of analogues with diverse electronic and steric properties, which is crucial for optimizing their desired characteristics. benthamscience.com

| Parent Compound | Modification | Resulting Analogue |

|---|---|---|

| 2-(Dimethoxyphenyl)benzothiazole | Removal of one methoxy group | 2-(Methoxyphenyl)benzothiazole |

| 2-Phenylbenzothiazole (B1203474) | Introduction of a methoxybenzoyl group | 4-Methoxybenzoyl-2-phenylthiazole |

| 2-Aminobenzothiazole (B30445) | Reaction with substituted benzoyl chlorides | Substituted N-(benzothiazol-2-yl)benzamides |

Functional Group Introduction and Modification (e.g., halogenation, specific dimethoxy substitutions)

The modification of the 2-phenylbenzothiazole core through the introduction of various functional groups is a key strategy for modulating its physicochemical properties and biological activity. This includes the strategic placement of substituents on both the benzothiazole and the phenyl rings.

Synthesis of methoxy-substituted 2-phenylbenzothiazoles can be achieved via methods like the Jacobson cyclization of the relevant thiobenzamide. aston.ac.uknih.gov Subsequent demethylation, for instance using boron tribromide, allows for the creation of hydroxylated derivatives. aston.ac.uk The position of dimethoxy groups on the phenyl ring significantly influences the compound's properties, with various isomers such as 2,4-dimethoxy, 2,5-dimethoxy, 3,4-dimethoxy, and 3,5-dimethoxy being synthesized to explore these effects. nih.govjchemrev.com

Halogenation is a common modification, with fluorine, chlorine, and bromine atoms being introduced to alter electronic properties and metabolic stability. For example, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole is a known derivative that incorporates both dimethoxy and halogen functionalities. jchemrev.com The use of reagents like N-bromosuccinimide (NBS) is a standard method for achieving bromination on such heterocyclic systems. researchgate.net Beyond methoxy groups and halogens, a wide array of other functional groups can be introduced. These include trifluoromethyl (CF3), cyano (CN), nitro (NO2), and amino (NH2) groups, each imparting unique characteristics to the parent molecule. aston.ac.uknih.gov

| Functional Group/Modification | Example Substituent | Synthetic Method/Reagent | Reference |

|---|---|---|---|

| Dimethoxy Substitution | 2,4-dimethoxy, 3,4-dimethoxy, 3,5-dimethoxy | Jacobson Cyclization | nih.gov |

| Demethylation | -OH (from -OCH3) | Boron tribromide | aston.ac.uk |

| Halogenation (Fluorine) | 5-Fluoro | Synthesis from fluorinated precursors | jchemrev.com |

| Halogenation (Bromine) | -Br | N-Bromosuccinimide (NBS) | researchgate.net |

| Amino Group Introduction | -NH2 | Synthesis from amino-substituted precursors | aston.ac.uk |

| Nitro Group Introduction | -NO2 | Standard nitration conditions | nih.gov |

| Cyano Group Introduction | -CN | Synthesis from cyano-substituted precursors | nih.gov |

Molecular Hybridization Techniques

Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced affinity, selectivity, or a broader spectrum of activity. The 2-phenylbenzothiazole scaffold has been successfully integrated into various hybrid structures.

One approach is the creation of conjugates with other heterocyclic systems known for their biological relevance. Examples include the synthesis of benzothiazole-quinoline, benzothiazole-pyrimidine, and benzothiazole-triazole hybrids. jchemrev.comresearchgate.net For instance, quinoline-urea-benzothiazole hybrids have been developed, combining the structural features of both moieties. researchgate.net Similarly, derivatives incorporating pyrazolone (B3327878) or N-arylsulfonylpyridone have been synthesized, expanding the chemical space of benzothiazole-based compounds. mdpi.com

The linkage between the molecular entities is a critical aspect of hybrid design. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient method for connecting different molecular fragments via a stable 1,2,3-triazole linker. mdpi.com This technique offers a robust and versatile tool for molecular hybridization. mdpi.com Another notable example is the development of hybrids combining the benzothiazole core with a 3,4,5-trimethoxyphenyl scaffold, a key feature of the tubulin inhibitor colchicine (B1669291). nih.gov This strategy aims to create novel anticancer agents by merging the properties of both parent structures. nih.gov

| Hybrid Compound Class | Scaffold 1 | Scaffold 2 | Reference |

|---|---|---|---|

| Quinoline-urea-benzothiazole | Benzothiazole | Quinoline-urea | researchgate.net |

| Sulfonamide-pyridone-benzothiazole | Benzothiazole | N-arylsulfonylpyridone | mdpi.com |

| Triazole-benzothiazole | Benzothiazole | Triazole | jchemrev.com |

| Trimethoxyphenyl-benzothiazole | Benzothiazole | 3,4,5-Trimethoxyphenyl | nih.gov |

| Pyrazolone-benzothiazole | Benzothiazole | Pyrazolone | mdpi.com |

Generation of Diversity-Oriented Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy used in medicinal chemistry to efficiently generate collections of structurally diverse small molecules, known as chemical libraries. nih.govbroadinstitute.org This approach contrasts with traditional target-oriented synthesis by aiming to explore a broad area of chemical space rather than focusing on a single target molecule. nih.gov

For the benzothiazole class, several DOS strategies have been employed to create extensive compound libraries. Solid-phase combinatorial synthesis is a prominent technique, where molecules are built upon a solid resin support. elsevierpure.comresearchgate.net This method facilitates the purification process and is amenable to automation, allowing for the rapid generation of a large number of derivatives. elsevierpure.commdpi.com For example, a solid-phase combinatorial method using trityl resin has been successfully used to produce benzothiazoles with various substitutions on the 2-phenyl ring. elsevierpure.com

Other methodologies include the development of facile, one-pot reactions that can accommodate a wide range of starting materials. An iodine-catalyzed oxidative cyclization of β-ketothioamides has been developed for the simultaneous formation of a library of benzothiazole derivatives. publish.csiro.auresearchgate.net This approach highlights the use of versatile chemical reactions to generate structural diversity from common intermediates. publish.csiro.auresearchgate.net The goal of these library synthesis efforts is to produce collections of compounds that can be screened for various biological activities, accelerating the discovery of new lead compounds. scispace.com

| Synthesis Strategy | Key Features | Reference |

|---|---|---|

| Solid-Phase Combinatorial Synthesis | Uses a resin support (e.g., trityl resin); simplifies purification. | elsevierpure.comresearchgate.net |

| Iodine-Catalyzed Oxidative Cyclization | One-pot reaction from β-ketothioamides; generates multiple classes of derivatives simultaneously. | publish.csiro.auresearchgate.net |

| Polymer-Supported Synthesis | Utilizes polymer-supported catalysts for easier removal and purification. | scispace.com |

| Traceless Aniline Linker Method | A specific combinatorial technique for synthesizing benzothiazoles and related structures. | acs.org |

Computational and Theoretical Investigations of 2 2,3 Dimethoxyphenyl Benzothiazole Systems

Quantum Chemical Studies and Molecular Modeling

Quantum chemical studies and molecular modeling are powerful tools for understanding the geometric and electronic properties of molecules at the atomic level. For complex organic molecules like 2-(2,3-dimethoxyphenyl)benzothiazole, these methods provide a foundational understanding of its behavior and characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has been widely applied to study benzothiazole (B30560) derivatives, offering a balance between accuracy and computational cost.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For benzothiazole derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed and has been shown to provide reliable results for molecular geometries. proteobiojournal.commdpi.com The selection of a basis set, which is a set of mathematical functions used to build molecular orbitals, is also critical.

Commonly used basis sets for molecules of this type include Pople's basis sets, such as 6-311G(d,p) and 6-311++G(d,p), which provide a good description of electron distribution. nbu.edu.sanih.gov In a study on dimethoxybenzene derivatives, which share structural similarities, the B3LYP functional was found to yield the lowest total energy compared to PBE and PBE0 functionals, indicating a more stable predicted structure. nih.gov That same study showed that while the Def2-TZVP basis set produced a lower energy, the 6-311G(d,p) basis set offered a good compromise between accuracy and computational efficiency. nih.gov For other benzothiazole compounds, the LanL2DZ basis set has also been utilized for geometry optimization. proteobiojournal.com

| Functional | Basis Set | Key Findings/Applications | Reference |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | Calculation of geometrical parameters and vibrational frequencies for 2-substituted-1,3-benzothiazoles. | nbu.edu.sa |

| B3LYP | 6-311G(d,p) | Used in a comparative study of dimethoxybenzene derivatives, providing the lowest total energy. | nih.gov |

| B3LYP | LanL2DZ | Employed for molecular structure optimization of a 2-(4-aminophenyl)benzothiazole derivative. | proteobiojournal.com |

| B3LYP | 6-311++G** | Utilized for conformational and spectral studies of 2-(2-hydroxyphenyl)benzothiazole (B1206157). | nih.gov |

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of this compound. The rotation around the single bond connecting the dimethoxyphenyl group and the benzothiazole ring gives rise to different conformers with varying energies.

Theoretical studies on similar 2-substituted benzothiazole systems have shown that the molecule can exist in different stable conformations. nbu.edu.sa The energy barriers for the interconversion between these conformers can be calculated using DFT. For instance, in a study of various 2-substituted-1,3-benzothiazoles, rotational barriers were found to be in the range of 5.0 to 7.5 kcal/mol. nbu.edu.sa These barriers are attributed to the steric hindrance and the extent of conjugation between the two ring systems. A higher rotational barrier suggests a more significant pi-character in the single bond connecting the rings, leading to a more planar and rigid structure. nbu.edu.sa A detailed conformational analysis of 2-(2-hydroxyphenyl)benzothiazole has also been performed, identifying four possible conformers. nih.gov For this compound, the presence of two methoxy (B1213986) groups at the ortho and meta positions of the phenyl ring is expected to significantly influence the preferred conformation and the height of the rotational energy barrier due to steric interactions with the benzothiazole moiety.

Molecular Mechanics (MM+) and Hybrid Methods

While DFT is a powerful tool, for very large systems or for preliminary conformational searches, molecular mechanics methods like MM+ can be useful. These methods use classical physics to model the potential energy surface of a molecule and are computationally less expensive than quantum mechanical methods. Hybrid methods, which combine quantum mechanics and molecular mechanics (QM/MM), can also be employed to study specific parts of a large molecule with high accuracy while treating the rest of the system with a less computationally demanding method. However, for a molecule of the size of this compound, full DFT calculations are generally feasible and preferred for their higher accuracy in describing electronic effects. There is currently a lack of specific literature applying MM+ or hybrid methods to this compound.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods provide valuable descriptors that can predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. mdpi.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests that the molecule is more reactive. mdpi.com DFT calculations are commonly used to determine the energies of these frontier orbitals. For a range of benzothiazole derivatives, the calculated HOMO-LUMO gaps were found to be between 3.95 eV and 4.73 eV. mdpi.comnbu.edu.sa

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Reference |

|---|---|---|---|---|

| 2-vinyl-1,3-benzothiazole | - | - | 4.70 | nbu.edu.sa |

| 1,3-benzothiazole-2-carboxaldehyde | - | - | 3.95 | nbu.edu.sa |

| 2-(p-methylphenyl)benzothiazole | - | - | 4.71 | mdpi.com |

| 2-(p-chlorophenyl)benzothiazole | - | - | 4.62 | mdpi.com |

| 2-(p-methoxyphenyl)benzothiazole | - | - | 4.64 | mdpi.com |

*Specific HOMO and LUMO energy values were not provided in all cited sources, hence the focus on the energy gap (ΔE).

The distribution of the HOMO and LUMO across the molecular structure provides further insight into potential sites of reaction. In many benzothiazole derivatives, the HOMO is localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. This information is invaluable for understanding intramolecular charge transfer processes and predicting the molecule's behavior in chemical reactions.

While extensive research exists for the broader class of 2-aryl-benzothiazoles and various other derivatives, the specific substitution pattern of the 2,3-dimethoxyphenyl group has not been the subject of published computational investigation according to the search results. General methodologies for these types of analyses are well-established in computational chemistry, but the specific data required to populate the requested article sections for this compound are absent from the scientific literature accessible through the performed searches.

Therefore, it is not possible to generate the requested scientific article with accurate, citable data at this time.

Non-Linear Optical (NLO) Properties Prediction

Theoretical Determination of Polarizability and Hyperpolarizabilitynih.govresearchgate.net

A comprehensive review of scientific literature reveals that while extensive computational studies have been performed on the nonlinear optical (NLO) properties of the benzothiazole family, specific theoretical data for the polarizability and hyperpolarizability of This compound have not been reported. However, the established principles and computational methodologies used for analogous benzothiazole derivatives provide a clear framework for how these properties would be theoretically determined.

The investigation into the polarizability and hyperpolarizability of organic molecules is crucial for the development of new materials for NLO applications, such as in data storage and telecommunications. researchgate.net These properties are rooted in the molecule's response to an external electric field.

Polarizability (α) is a measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field, leading to an induced dipole moment.

Hyperpolarizability (β) , or the first hyperpolarizability, is the second-order NLO response. It quantifies the non-linear distortion of the electron cloud in a strong electric field and is responsible for phenomena like second-harmonic generation (SHG). mdpi.com

Computational Approach

The standard theoretical method for calculating these properties is Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). researchgate.netscirp.org DFT calculations allow for the optimization of the molecule's ground state geometry and the determination of its electronic structure. rsc.org

Key computational details in such studies include:

Functionals: Hybrid functionals like B3LYP (Becke's three-parameter exchange function with the Lee–Yang–Parr correlation functional) are commonly employed. scirp.orgepstem.net For a more accurate description of charge-transfer and long-range interactions, which are critical for NLO properties, long-range corrected functionals like CAM-B3LYP are also used. nih.gov

Basis Sets: A sufficiently large basis set, such as 6-311G(d,p) or 6-311+G(d,p), is necessary to accurately describe the polarization of the electron density. scirp.orgresearchgate.net

The calculations typically yield values for the static dipole moment (μ), the components of the polarizability tensor (α), and the first hyperpolarizability tensor (β). From these tensor components, the average or mean values are calculated to provide orientation-independent quantities.

The mean polarizability is calculated using the following equation: <α> = (α_xx + α_yy + α_zz) / 3

The total first hyperpolarizability is often calculated from the tensor components as: β_tot = (β_x² + β_y² + β_z²)^(1/2) where β_i = β_ixx + β_iyy + β_izz

A strong correlation is often observed between hyperpolarizability and the HOMO-LUMO energy gap (ΔE). Molecules with smaller energy gaps tend to have electrons that are more easily excited, leading to greater charge mobility and consequently, larger hyperpolarizability values.

Expected Research Findings

Were a computational study to be performed on this compound, the research findings would be presented in data tables, allowing for comparison with reference materials like urea (B33335), a standard for NLO studies. The tables would quantify the molecule's potential as an NLO material.

Below is an example of how the calculated NLO properties for this compound would be structured.

Table 1: Theoretically Calculated NLO Properties

This interactive table outlines the key parameters that would be determined in a DFT study of this compound. The values are typically reported in atomic units (a.u.) and can be converted to electrostatic units (esu) for comparison with experimental data.

| Parameter | Symbol | Definition | Calculated Value (a.u.) |

| Dipole Moment | μ | Measures the separation of positive and negative charges in the molecule. | Data not available |

| Mean Polarizability | <α> | The average polarizability of the molecule across all directions. | Data not available |

| Polarizability Anisotropy | Δα | The difference in polarizability along different molecular axes. | Data not available |

| First Hyperpolarizability | β_tot | The magnitude of the second-order nonlinear optical response. | Data not available |

Note: Specific values for this compound are not available in the current literature. The table represents the standard format for reporting such computational findings.

The results of such a theoretical investigation would elucidate the relationship between the electronic structure of this compound and its NLO response, guiding further research into its potential for advanced technological applications.

Spectroscopic Characterization and Theoretical Correlation for 2 2,3 Dimethoxyphenyl Benzothiazole

Vibrational Spectroscopy Studies

Vibrational spectroscopy is a critical tool for identifying the structural features of 2-(2,3-dimethoxyphenyl)benzothiazole by probing the characteristic vibrational modes of its constituent parts, including the benzothiazole (B30560) core, the dimethoxyphenyl ring, and the methoxy (B1213986) functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its various vibrational modes. The resulting spectrum is a unique fingerprint, with specific peaks corresponding to the stretching and bending vibrations of different chemical bonds.

Aromatic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. mdpi.com The stretching vibration of the C=N bond within the thiazole (B1198619) ring is a characteristic feature, often appearing in the 1650-1580 cm⁻¹ range. nih.gov The vibrations of the dimethoxy (-OCH₃) group are also prominent, with asymmetric and symmetric C-H stretching appearing around 2950-2830 cm⁻¹ and the C-O stretching vibrations observed in the 1280-1050 cm⁻¹ region. mdpi.com The C-S stretching vibration associated with the thiazole ring is typically found at lower wavenumbers.

An illustrative table of expected experimental FT-IR bands and their assignments for a dimethoxyphenyl-benzothiazole structure is presented below, based on data from analogous compounds.

| Observed Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3070 | Aromatic C-H Stretching |

| ~2940 | Asymmetric CH₃ Stretching (methoxy) |

| ~2840 | Symmetric CH₃ Stretching (methoxy) |

| ~1595 | C=N Stretching (thiazole ring) |

| ~1475 | Aromatic C=C Ring Stretching |

| ~1440 | CH₃ Asymmetric Bending (methoxy) |

| ~1250 | Asymmetric C-O-C Stretching (aryl ether) |

| ~1170 | In-plane C-H Bending |

| ~1025 | Symmetric C-O-C Stretching (aryl ether) |

| ~830 | Out-of-plane C-H Bending |

| ~750 | Out-of-plane C-H Bending (ortho-disubstituted ring) |

To achieve a more precise assignment of the vibrational modes, theoretical calculations are performed. DFT methods, such as B3LYP with a 6-311G+(d,p) basis set, have proven effective for calculating the harmonic vibrational frequencies of benzothiazole derivatives. researchgate.net The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. researchgate.net

Potential Energy Distribution (PED) analysis is used to quantify the contribution of individual bond stretching, angle bending, and torsional motions to each calculated vibrational mode. mdpi.com This allows for an unambiguous assignment of complex vibrations that arise from the coupling of multiple motions.

The following table presents a comparison of theoretical (scaled) and experimental vibrational frequencies and their PED-based assignments for 2-(4-methoxyphenyl)benzothiazole (B1662006), which serves as a model for the title compound. researchgate.net

| Experimental (cm⁻¹) | Calculated (Scaled, cm⁻¹) | Vibrational Assignment (PED %) |

|---|---|---|

| 3076 | 3077 | ν(C-H) (43%) |

| 1625 | 1625 | β(C-H) (16%) |

| 1599 | 1604 | ν(C=C) (33%) + ν(C=N) (21%) |

| 1483 | 1488 | ν(C-C) (29%) + β(C-H) (25%) |

| 1256 | 1258 | ν(C-O) (38%) + β(C-H) (20%) |

| 1178 | 1179 | β(C-H) (40%) + ν(C-C) (15%) |

| 1028 | 1029 | ν(C-O) (25%) + β(C-H) (19%) |

| 838 | 840 | γ(C-H) (55%) |

ν: stretching; β: in-plane bending; γ: out-of-plane bending. Data adapted from a study on 2-(4-methoxyphenyl)benzothiazole. researchgate.net

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, such as C-C and C-S bonds, which may be weak in the IR spectrum. The FT-Raman spectra of the parent benzothiazole molecule have been recorded and analyzed, providing a basis for assigning the vibrations of the core heterocyclic structure in its derivatives. researchgate.netcore.ac.uk

Key Raman bands expected for this compound include strong signals for the symmetric stretching of the aromatic rings and the C-S bond.

| Raman Shift (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~1600 | Aromatic Ring Stretching |

| ~1550 | Benzothiazole Ring Stretching |

| ~1380 | Ring Breathing Mode |

| ~1280 | In-plane C-H Bending |

| ~1000 | Symmetric Phenyl Ring Breathing |

| ~700 | C-S Stretching |

Assignments based on studies of benzothiazole and its derivatives. researchgate.netnih.gov

Resonance Raman (RR) spectroscopy is a specialized technique where the excitation laser wavelength is tuned to match an electronic absorption band of the molecule. This results in a significant enhancement of the Raman signals for vibrations that are coupled to the electronic transition, providing valuable information about the geometry and bonding in the excited state.

A review of the current literature did not yield specific studies employing Resonance Raman spectroscopy for the investigation of this compound's excited states.

Raman Spectroscopy Investigations

Electronic Absorption Spectroscopy (UV-Vis) and Excited State Dynamics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. uzh.ch For conjugated aromatic systems like this compound, the absorption bands typically arise from π → π* transitions. youtube.com The position (λmax) and intensity of these bands are sensitive to the molecular structure, substituents, and solvent polarity. researchgate.net

The spectrum of 2-phenylbenzothiazole (B1203474) derivatives generally shows intense absorption bands in the UV region, often between 300 and 350 nm. scielo.org.za These absorptions are attributed to π → π* electronic transitions within the conjugated benzothiazole-phenyl system. The presence of electron-donating methoxy groups on the phenyl ring can cause a bathochromic (red) shift in the absorption maximum due to the destabilization of the ground state and stabilization of the excited state.

Time-Dependent DFT (TD-DFT) calculations are often used to predict the electronic absorption spectra and assign the transitions based on the molecular orbitals involved. scielo.org.za For instance, the main absorption band typically corresponds to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

| λmax (nm) | Molar Absorptivity, ε (M⁻¹cm⁻¹) | Transition Type | Orbitals Involved (Typical) |

|---|---|---|---|

| ~330-350 | >10,000 | π → π | HOMO → LUMO |

| ~250-280 | >8,000 | π → π | e.g., HOMO-1 → LUMO, HOMO → LUMO+1 |

Typical values for 2-(substituted-phenyl)benzothiazole derivatives. scielo.org.za

The excited state dynamics of such donor-acceptor type molecules can be complex. nih.gov Following photoexcitation, the molecule can relax through various pathways, including fluorescence, intersystem crossing to a triplet state, or non-radiative decay. The presence of electron-donating groups (like methoxy) on the phenyl ring and the benzothiazole acceptor can facilitate an intramolecular charge transfer (ICT) character in the excited state. nih.gov The efficiency and pathways of these de-excitation processes are influenced by factors such as the substitution pattern and solvent polarity. rsc.orgnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. cnr.it This approach is particularly valuable for predicting optical properties, such as absorption spectra, and understanding photochemical processes. cnr.it For benzothiazole derivatives, TD-DFT calculations, often employing hybrid functionals like Becke's three-parameter, Lee-Yang-Parr (B3LYP), are used to model the electronic transitions between the ground state and various excited states. researchgate.netproteobiojournal.com

These calculations provide the energies of these transitions, which correspond to the absorption wavelengths in the UV-Visible spectrum. mdpi.com The method helps in assigning the nature of these transitions, for instance, identifying them as π→π* or n→π* transitions, by analyzing the molecular orbitals involved. researchgate.net The results from TD-DFT are crucial for correlating theoretical predictions with experimental spectroscopic data, offering a deeper understanding of the molecule's electronic structure and how it influences its photophysical properties. mdpi.com For example, calculations can determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are fundamental to the electronic behavior of the compound. researchgate.netmdpi.com

Table 1: Representative TD-DFT Calculation Parameters for Benzothiazole Derivatives

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Functional | The approximation to the exchange-correlation energy. | B3LYP researchgate.netproteobiojournal.com |

| Basis Set | The set of functions used to build the molecular orbitals. | 6-31G(d,p) or def2-SVP researchgate.netmdpi.com |

| Solvent Model | Simulates the effect of a solvent on the molecule's properties. | Polarizable Continuum Model (PCM) researchgate.net |

| Calculated Property | The output of the TD-DFT calculation. | Excitation energies, oscillator strengths, absorption spectra mdpi.com |

Ultrafast Spectroscopic Studies for Photophysical Mechanisms

Ultrafast spectroscopy encompasses a range of techniques, such as transient absorption spectroscopy, that operate on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. ucl.ac.uk These methods are indispensable for directly observing the rapid dynamic processes that occur in molecules immediately following photoexcitation. ucl.ac.ukresearchgate.net For benzothiazole derivatives, particularly those with a hydroxyl group ortho to the point of attachment (like 2-(2'-hydroxyphenyl)benzothiazole), ultrafast spectroscopy has been instrumental in studying phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. Both ¹H (proton) and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of a molecule like this compound. jyoungpharm.orgresearchgate.net

In the ¹H NMR spectrum, the chemical shifts (δ) of the protons, their splitting patterns (e.g., singlet, doublet, triplet), and their integration values confirm the number and connectivity of hydrogen atoms. rsc.org For this compound, distinct signals are expected for the protons on the benzothiazole ring system and the dimethoxyphenyl group. The two methoxy groups (-OCH₃) would typically appear as sharp singlets, while the aromatic protons would show more complex splitting patterns due to coupling with their neighbors. rsc.org

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. mdpi.com Each unique carbon atom gives a distinct signal, and the chemical shifts can indicate whether the carbon is part of an aromatic ring, a methoxy group, or the C=N bond of the thiazole ring. mdpi.com Together, ¹H and ¹³C NMR data provide unambiguous evidence for the proposed molecular structure. jyoungpharm.org

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Methoxy Protons (6H) | 3.8 - 4.1 | Singlet |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methoxy Carbons | 55 - 65 |

| Aromatic Carbons | 110 - 155 |

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound, thereby confirming its elemental composition. jyoungpharm.org For this compound, techniques like electron ionization (EI) mass spectrometry would be employed. mdpi.com

In this process, the molecule is ionized, typically by losing an electron, to form a molecular ion (M⁺). The m/z value of this molecular ion peak directly corresponds to the molecular weight of the compound. nist.gov The calculated molecular weight for this compound (C₁₅H₁₃NO₂S) is approximately 271.34 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak at m/z ≈ 271, confirming the identity of the compound. mdpi.comchemicalbook.com The spectrum also displays fragment ions, which result from the breakdown of the molecular ion, providing additional structural information. rsc.org

Structure Activity Relationship Sar and Mechanistic Biological Studies of 2 2,3 Dimethoxyphenyl Benzothiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. chula.ac.thallsubjectjournal.com These methods are instrumental in rational drug design, allowing for the prediction of a compound's activity and guiding the synthesis of new, more potent analogues. chula.ac.th For benzothiazole (B30560) derivatives, QSAR studies have been employed to understand how different substituents and structural features influence their therapeutic potential, such as anticancer or anthelmintic activities. chula.ac.thallsubjectjournal.com Group-based QSAR (GQSAR), a more recent methodology, allows for the correlation of the properties of specific molecular fragments or substituents with biological activity, providing a more detailed understanding of the regions of the molecule that are critical for its function. chula.ac.th

Among the most powerful 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods are used to understand the relationship between the 3D structural properties of molecules and their biological activity. nih.gov

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activity. nih.gov CoMSIA extends this by evaluating additional physicochemical properties, including hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. nih.gov For a series of 2-arylbenzothiazole derivatives, CoMFA and CoMSIA studies have generated robust 3D-QSAR models with good statistical results and predictive power. nih.gov

The analysis of the 3D contour maps generated by these models provides crucial insights for structural modification. For instance, studies have indicated that bulky, electronegative substituents at the meta-position of the phenyl ring are favorable for anticancer activity. nih.gov Conversely, the models might show that highly electropositive substituents with low steric tolerance are required at other positions. nih.gov The information derived from CoMFA and CoMSIA contour maps is invaluable for the rational design of new, more potent benzothiazole-based therapeutic agents. nih.gov

Molecular Docking and Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. wjarr.com This method is widely used to understand ligand-protein interactions and to screen virtual libraries of compounds for potential drug candidates. wjarr.com For benzothiazole derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating their binding modes at the molecular level. biointerfaceresearch.com These in silico studies have explored the binding of benzothiazole compounds to a variety of protein targets, including enzymes implicated in cancer, microbial infections, and neurological disorders. anadolu.edu.trtandfonline.commdpi.com

The stability of a ligand-protein complex is determined by a variety of non-covalent interactions. Docking studies on benzothiazole derivatives have revealed the specific interactions that govern their binding to target proteins. These interactions include:

Hydrogen Bonding: The formation of hydrogen bonds between the benzothiazole scaffold or its substituents and amino acid residues in the protein's active site is a common feature. wjarr.com

Hydrophobic Interactions: The aromatic rings of the benzothiazole core frequently engage in hydrophobic interactions with non-polar residues of the target protein. mdpi.com

Pi-Alkyl and Pi-Sulfur Interactions: Studies have identified pi-alkyl interactions between the aromatic system of the benzothiazole moiety and alkyl side chains of amino acids like alanine (B10760859) and isoleucine. mdpi.com Furthermore, pi-sulfur interactions can occur between the sulfur atom of the thiazole (B1198619) ring and aromatic residues such as tryptophan. mdpi.com

Aromatic Edge-to-Face (T-shaped) π-π Stacking: Interactions between the benzene (B151609) ring of the benzothiazole derivative and aromatic amino acid residues within the binding site contribute significantly to binding affinity. mdpi.com

These detailed interaction analyses provide a structural basis for the observed biological activity and guide further optimization of the ligand's structure to enhance binding affinity and selectivity.

Molecular docking simulations place the benzothiazole ligand into the binding site of a target protein, allowing for a detailed characterization of its binding pose and interactions with key active site residues. For example, docking studies of benzothiazole derivatives into the colchicine (B1669291) binding site of tubulin have been performed to explore their potential as anticancer agents that disrupt microtubule dynamics. nih.gov Similarly, studies targeting enzymes like dihydrofolate synthase (DHPS) have shown that benzothiazole derivatives can fit within the p-aminobenzoic acid (PABA) pocket, a key region for substrate binding. nih.gov The analysis often reveals that the benzothiazole compounds adopt specific conformations, such as a Y-shape, to optimally occupy the active site cavity. mdpi.com By comparing the binding modes of different derivatives, researchers can understand why certain substitutions lead to higher activity. researchgate.net

Investigations of Biological Mechanisms

Understanding the specific biological mechanisms through which 2-(2,3-dimethoxyphenyl)benzothiazole derivatives exert their effects is crucial for their development as therapeutic agents. This involves identifying the molecular targets they interact with and the downstream cellular pathways they modulate.

A primary mechanism of action for many benzothiazole derivatives is the inhibition of specific enzymes. In vitro enzyme assays are used to quantify the inhibitory potency of these compounds, typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Benzothiazole derivatives have been shown to inhibit a wide range of enzymes, demonstrating their potential in treating various diseases. For example, certain derivatives are potent inhibitors of NRH:quinone oxidoreductase 2 (NQO2), an enzyme implicated in cancer and inflammation. nih.gov Other studies have identified benzothiazole compounds that inhibit enzymes crucial for the survival of microorganisms, such as dihydrofolate synthase (DHPS), making them potential antimicrobial agents. mdpi.com In the context of Alzheimer's disease, novel benzothiazole derivatives have been synthesized and shown to act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). anadolu.edu.tr The inhibitory activity against various enzymes highlights the versatility of the benzothiazole scaffold in medicinal chemistry. tandfonline.comresearchgate.net

| Compound Class | Target Enzyme | IC₅₀ Value | Reference |

| Benzothiazole Derivative (Compound 4f) | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM | anadolu.edu.tr |

| Benzothiazole Derivative (Compound 4f) | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM | anadolu.edu.tr |

| Benzothiazole Derivative (Compound 15) | NRH:quinone oxidoreductase 2 (NQO2) | 25 nM | nih.gov |

| Benzothiazole Derivative (Compound 49) | NRH:quinone oxidoreductase 2 (NQO2) | 31 nM | nih.gov |

| Benzothiazole Derivative (BM3) | Human Topoisomerase IIα | 39 nM | researchgate.net |

| Benzothiazole Derivative (Compound 16b) | Dihydropteroate Synthase (DHPS) | 7.85 µg/mL | mdpi.com |

| Benzothiazole Derivative (Compound 13) | Tyrosinase | 8.6 ± 0.2 µM | researchgate.net |

Enzyme Inhibition Studies

Topoisomerase II Inhibition

Derivatives of benzothiazole have been identified as potent inhibitors of human DNA topoisomerase IIα (topo IIα), an essential enzyme that modulates the topological state of DNA during cellular processes like replication and transcription. esisresearch.orgesisresearch.orgbilkent.edu.tr Unlike topoisomerase poisons such as etoposide, which stabilize the enzyme-DNA cleavage complex and lead to DNA strand breaks, certain benzothiazole derivatives act as catalytic inhibitors. esisresearch.orgresearchgate.netresearchgate.net This means they interfere with the enzyme's catalytic cycle without trapping the covalent complex. esisresearch.org

Table 1: Topoisomerase IIα Inhibitory Activity of Selected Benzothiazole Derivatives

| Compound | Target | IC50 | Mechanism of Action | Reference |

|---|---|---|---|---|

| BM3 | Human Topoisomerase IIα | 39 nM | Catalytic inhibitor, direct enzyme interaction, potential minor groove binding | esisresearch.orgbilkent.edu.tr |

| M9 | Human Topoisomerase IIα | 8.1 µM | Not specified | researchgate.net |

| Etoposide (Reference) | Human Topoisomerase IIα | >10 µM (in some assays) | Topoisomerase poison | esisresearch.orgresearchgate.net |

Tyrosine Kinase Inhibition (e.g., VEGFR-2, ATP-Competitive Binding)

The benzothiazole scaffold has been extensively explored for the development of tyrosine kinase inhibitors, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). tandfonline.comnih.govresearchgate.net VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Many benzothiazole derivatives have been shown to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and thereby blocking the downstream signaling cascade. benthamdirect.comnih.gov

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on both the benzothiazole ring and the 2-phenyl ring are crucial for potent VEGFR-2 inhibition. For example, a new series of 2-aminobenzothiazole (B30445) hybrids linked to thiazolidine-2,4-dione moieties yielded compounds with significant inhibitory activity. tandfonline.comnih.gov Compound 4a from this series emerged as a potent VEGFR-2 inhibitor with an IC50 of 91 nM. tandfonline.comnih.gov In silico docking studies have further elucidated the binding modes of these compounds, showing interactions with key amino acid residues in the VEGFR-2 active site. tandfonline.comresearchgate.netnih.govresearchgate.net

Table 2: VEGFR-2 Inhibitory Activity of Selected Benzothiazole Derivatives

| Compound | Target | IC50 | Notes | Reference |

|---|---|---|---|---|

| 4a | VEGFR-2 | 91 nM | 2-aminobenzothiazole hybrid with thiazolidine-2,4-dione | tandfonline.comnih.gov |

| 4b | VEGFR-2 | 0.13 µM | Benzoxazole/benzothiazole derivative | researchgate.net |

| 4c | VEGFR-2 | 0.12 µM | Benzoxazole/benzothiazole derivative | researchgate.net |

| 11 | VEGFR-2 | 0.19 µM | 3-chloroquinoxaline derivative | dovepress.com |

| Sorafenib (Reference) | VEGFR-2 | 53 nM | Standard drug | tandfonline.comnih.gov |

Histone Deacetylase (HDAC) Inhibition (Class I, II, HDAC3, HDAC4)

Benzothiazole-containing compounds, particularly those incorporating a hydroxamic acid functional group, have been developed as potent inhibitors of histone deacetylases (HDACs). nih.govelsevierpure.comnih.gov HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.govelsevierpure.comnih.gov These benzothiazole derivatives have shown activity against both Class I and Class II HDACs. nih.govelsevierpure.com

Specifically, certain benzothiazole-containing hydroxamic acids with a 6-carbon atom bridge linking the benzothiazole moiety to the hydroxamic acid group demonstrated good inhibition against HDAC3 and HDAC4 at concentrations as low as 1 µg/ml. nih.govelsevierpure.com In another study, compound 26 , a benzothiazole-bearing compound, was identified as a potent pan-HDAC inhibitor, effectively inhibiting several HDACs, including HDAC1, HDAC2, and HDAC6, with IC50 values under 150 nM. nih.gov This compound showed particular sensitivity towards HDAC6 (IC50 = 11 nM). nih.gov The design of these inhibitors is often based on mimicking the structure of known HDAC inhibitors like SAHA (Vorinostat), with the benzothiazole core serving as a scaffold. nih.govresearchgate.net

Table 3: HDAC Inhibitory Activity of Selected Benzothiazole Derivatives

| Compound | Target HDACs | IC50 | Notes | Reference |

|---|---|---|---|---|

| Compound 26 | HDAC1, HDAC2, HDAC6 | < 150 nM (HDAC1/2), 11 nM (HDAC6) | Pan-HDAC inhibitor | nih.gov |

| 3a | HDAC8 | Potent, higher affinity than SAHA in docking | N(1)-(6-chlorobenzo[d]thiazol-2-yl)-N(8)-hydroxyoctanediamide | nih.govresearchgate.net |

| 3b | HDAC8 | Potent, higher affinity than SAHA in docking | N(1)-[6-(trifluoromethyl)benzo[d]thiazol-2-yl]-N(8)-hydroxyoctanediamide | nih.govresearchgate.net |

| SAHA (Reference) | Class I, II HDACs | Varies | Clinically approved HDAC inhibitor | nih.govelsevierpure.comnih.govresearchgate.net |

RAF Kinase Inhibition (B-RafV600E, C-Raf)

The RAF kinase family, including B-Raf and C-Raf (also known as Raf-1), are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. acs.orgnih.gov The V600E mutation in B-Raf is a common driver of melanoma and other cancers. acs.org Novel 1,3-benzothiazole derivatives have been designed as selective, potent pan-RAF inhibitors. acs.org

A notable example is the compound TAK-632 (8B) , a 7-cyano-1,3-benzothiazole derivative. acs.org This compound was developed from a thiazolo[5,4-b]pyridine (B1319707) class of RAF/VEGFR2 inhibitors and was optimized for pan-RAF inhibition and selectivity against VEGFR2. acs.org TAK-632 demonstrated potent inhibition of both B-RafV600E and C-Raf. acs.org The 7-cyano group fits into a selectivity pocket in the B-Raf enzyme, while another part of the molecule occupies a hydrophobic back pocket, contributing to its high potency and selectivity. acs.org This compound showed significant cellular activity in cancer cell lines with either B-Raf or NRAS mutations. acs.org Other studies have also synthesized and evaluated amide and urea (B33335) derivatives of benzothiazole for their ability to inhibit Raf-1 activity. nih.gov

Table 4: RAF Kinase Inhibitory Activity of a Selected Benzothiazole Derivative

| Compound | Target | Cellular Activity | Binding Mode | Reference |

|---|---|---|---|---|

| TAK-632 (8B) | B-RafV600E, C-Raf (pan-RAF) | Significant in B-Raf or NRAS mutated cell lines | Binds to DFG-out conformation; 7-cyano group in selectivity pocket | acs.org |

N-Myristoyltransferase (CaNmt) Inhibition

N-myristoyltransferase (NMT) is an essential enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a range of cellular proteins. nih.gov This process, known as myristoylation, is crucial for protein trafficking, signal transduction, and cellular architecture. nih.gov Inhibition of NMT has emerged as a promising therapeutic strategy for treating infections caused by fungi and protozoa, as well as for cancer. nih.govddg-pharmfac.net

Research has identified benzothiazole-based compounds as inhibitors of NMT. nih.gov In a screening against Plasmodium falciparum NMT (PfNMT), several benzothiazole-containing compounds demonstrated inhibitory activity with IC50 values below 50 µM. nih.gov These compounds showed a degree of selectivity for the parasite enzyme over the human NMT (HsNMT). nih.gov The development of these inhibitors often involves fragment-based approaches and aims to exploit the subtle structural differences between the NMTs of pathogens and humans to achieve selectivity. ddg-pharmfac.netmdpi.com

Table 5: N-Myristoyltransferase Inhibitory Activity of Selected Benzothiazole Derivatives

| Compound | Target | IC50 | Selectivity | Reference |

|---|---|---|---|---|

| Compound 1 | PfNMT | <50 µM | Selective for PfNMT over HsNMT | nih.gov |

| Compound 4 | PfNMT | <50 µM | Selective for PfNMT over HsNMT | nih.gov |

| Compound 7 | PfNMT | <50 µM | Selective for PfNMT over HsNMT | nih.gov |

Cyclooxygenase (COX-2) Inhibition

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.govbrieflands.com There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation. nih.govbrieflands.com Selective inhibition of COX-2 is a strategy to develop anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.govbrieflands.com

While the benzothiazole scaffold is a common feature in many biologically active compounds, specific research detailing the structure-activity relationship of this compound derivatives as selective COX-2 inhibitors is not extensively documented in the reviewed literature. The general principles of COX-2 inhibitor design involve creating molecules that can fit into the larger, more flexible active site of COX-2 while being too bulky to effectively bind to the narrower active site of COX-1. nih.govbrieflands.com Further investigation would be required to establish a clear SAR for this specific class of benzothiazole derivatives against COX-2.

Cellular Pathway Modulation

The inhibition of the various molecular targets described above by this compound derivatives leads to the modulation of several critical cellular pathways. The ultimate effect of these compounds on cancer cells is often the induction of cell cycle arrest and apoptosis (programmed cell death).

For example, the inhibition of topoisomerase IIα can lead to DNA damage, triggering a G2/M cell cycle arrest. esisresearch.orgresearchgate.net Similarly, the inhibition of tyrosine kinases like VEGFR-2 disrupts angiogenesis signaling, which is essential for tumor survival and growth. tandfonline.comnih.gov The inhibition of the RAF/MEK/ERK pathway by RAF kinase inhibitors directly blocks a major signaling cascade that promotes cell proliferation and survival. acs.org

HDAC inhibition leads to the accumulation of acetylated histones and other proteins, resulting in changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis. nih.govelsevierpure.comnih.gov Furthermore, the inhibition of NMT can disrupt the function of numerous proteins involved in signaling and cell survival pathways, ultimately leading to cell death. nih.gov

In essence, this compound and its derivatives function as multi-targeting agents that can interfere with a number of fundamental cellular processes, leading to a potent anti-proliferative effect.

Microtubule Polymerization and Mitotic Spindle Disruption

A primary mechanism by which several 2-arylbenzothiazole derivatives exert their anticancer effects is through the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton and form the mitotic spindle, which is crucial for chromosome segregation during cell division. nih.gov Molecules that interfere with microtubule assembly or disassembly can halt the cell cycle and induce cell death, making them effective anticancer agents. nih.govnih.gov

Derivatives of the 2-arylbenzothiazole class have been identified as potent inhibitors of tubulin polymerization. nih.govresearchgate.net They are known to bind to the colchicine site on β-tubulin, preventing the formation of microtubules. bioworld.comnih.gov This inhibition of polymerization disrupts the formation of a functional mitotic spindle. nih.gov Consequently, cancer cells are arrested in the G2/M phase of the cell cycle. nih.govnih.gov Immunocytochemistry studies on cells treated with these compounds reveal a significant loss of intact microtubule structure, confirming their mechanism of action as microtubule-destabilizing agents. nih.govnih.gov This disruption of the mitotic spindle triggers a mitotic catastrophe, ultimately leading to apoptotic cell death. nih.gov

PI3K/Akt/mTOR Signaling Pathway Modulation

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism. nih.govnih.gov This pathway is one of the most frequently hyperactivated signaling networks in human cancers, making it a prime target for therapeutic intervention. mdpi.comnih.gov Activation of this pathway can occur through various mechanisms, including mutations in the PIK3CA gene, loss of the tumor suppressor PTEN, or amplification of Akt. nih.gov

The PI3K/Akt/mTOR pathway serves as a convergence point for numerous growth stimuli. nih.gov Its downstream effectors control cellular processes that are fundamental to the initiation and maintenance of cancer. nih.gov Given that many benzothiazole derivatives have been developed as kinase inhibitors, nih.govresearchgate.net it is plausible that they may exert their anticancer effects by modulating key components of the PI3K/Akt/mTOR pathway. aston.ac.uk While direct evidence for this compound is still emerging, the known role of related compounds in inhibiting various protein kinases suggests that interference with this crucial survival pathway is a likely mechanism of action. benthamscience.comresearchgate.nettbzmed.ac.irresearchgate.net

AKT and ERK Signaling Pathway Inhibition

In addition to the core PI3K/Akt/mTOR axis, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another vital signaling cascade involved in cell proliferation and survival. nih.gov Both the AKT and ERK signaling pathways are aberrantly activated in a wide array of human cancers, and significant crosstalk exists between them. nih.gov This interplay can lead to resistance when inhibitors targeting only one of the pathways are used. researchgate.net

Therefore, compounds that can dually inhibit both AKT and ERK signaling are of significant therapeutic interest. nih.gov The development of 2-arylbenzothiazoles as kinase inhibitors suggests a potential role in targeting these pathways. nih.govresearchgate.net By inhibiting key kinases in both the PI3K/AKT and MAPK/ERK pathways, these compounds could overcome compensatory signaling and lead to more effective suppression of tumor growth.

AhR Recruitment and Gene Expression Modulation (e.g., CHIP expression)

The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has traditionally been studied for its role in mediating the toxicity of xenobiotics. nih.gov However, recent research has revealed its involvement in regulating various physiological processes, including immune responses and cell differentiation. nih.gov Some 2-arylbenzothiazole derivatives have been identified as potent AhR agonists. nih.govnih.gov

Upon ligand binding and activation, the AhR translocates to the nucleus and modulates the expression of target genes. nih.gov For instance, certain benzothiazoles have been shown to increase the transcription of CYP1A1, a phase I metabolizing enzyme. nih.gov This activation of AhR can play a role in the anticancer mechanism of these compounds. The ability of benzothiazoles to modulate AhR-mediated gene expression represents a distinct mechanism of action that contributes to their biological effects. nih.gov

Apoptosis Induction and Cell Cycle Arrest Mechanisms

A common outcome of treatment with various 2-arylbenzothiazole derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell cycle. researchgate.netnih.gov As mentioned previously, compounds that disrupt microtubule polymerization effectively arrest cells in the G2/M phase of the cell cycle. nih.govnih.gov This prolonged mitotic arrest is a powerful trigger for apoptosis. nih.gov

Mechanistic studies have shown that treatment with these compounds leads to an accumulation of cells in the G2/M phase, which is often accompanied by an increase in the expression of cyclin B1, a key regulator of mitosis. nih.govsemanticscholar.org Following cell cycle arrest, various apoptotic markers become evident. These include nuclear fragmentation, which can be visualized by Hoechst staining, and DNA fragmentation, detectable by TUNEL assays. researchgate.net Furthermore, these compounds can modulate the expression of proteins in the Bcl-2 family, which are critical regulators of the mitochondrial pathway of apoptosis. nih.govsemanticscholar.org This coordinated induction of cell cycle arrest and apoptosis is a hallmark of the anticancer activity of many benzothiazole derivatives. mdpi.com

Comparative Analysis of Structural Modifications on Biological Potency and Selectivity

The biological potency and tumor cell selectivity of 2-arylbenzothiazole derivatives are exquisitely sensitive to their substitution patterns. mdpi.comrjptonline.orgnih.gov Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features required for potent anticancer activity.

Functionalization at the C-2 and C-6 positions of the benzothiazole scaffold has been identified as a key determinant for enhanced biological activity. nih.gov The nature and position of substituents on the 2-phenyl ring are also critical. For instance, the compound 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610) displays exceptionally potent and selective antiproliferative activity, with a GI50 (50% growth inhibition) of less than 0.1 nM in certain breast cancer cell lines. nih.gov Most structural variations of this particular compound lead to a decrease in activity, highlighting the specific requirements for optimal potency. nih.gov

| Compound Class | Structural Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| 2-Phenylbenzothiazoles | Hydroxylation of the phenyl ring | Can confer estrogen receptor binding and tyrosine kinase inhibitory activity. | aston.ac.uk |

| 2-Arylbenzothiazoles | Fluorine at C-5 of benzothiazole ring (e.g., GW 610) | Dramatically increases potency and selectivity against specific cancer cell lines. | nih.gov |

| 2-Arylbenzothiazoles | Dimethoxy substitution at 3,4-positions of the phenyl ring (e.g., GW 610) | Contributes to exceptionally high potency. | nih.gov |

| 2-(4-Aminophenyl)benzothiazoles | Substitution on the amino group | Can modulate activity; often requires metabolic activation by CYP1A1. | tandfonline.com |

| 6-Amidino-2-arylbenzothiazoles | Imidazoline (B1206853) vs. other amidino groups | The imidazoline moiety has a major impact on both antiproliferative and antitrypanosomal activities. | nih.gov |

| General Benzothiazoles | Substitution at C-2 and C-6 positions | Identified as key determinants for enhancing various biological activities. | nih.gov |

Impact of Substituents on Activity Profiles

The substitution pattern on the 2-phenylbenzothiazole (B1203474) scaffold plays a critical role in determining the biological activities of these compounds. rjptonline.org Research has consistently shown that modifications at the C-2 position of the benzothiazole ring and various positions on the phenyl ring can lead to significant variations in efficacy, particularly in anticancer activity. benthamscience.com

Studies have indicated that the presence of specific functional groups can enhance the cytotoxic potential of these derivatives. For instance, fluorinated 2-(4-aminophenyl)benzothiazole derivatives have demonstrated potent and selective antitumor properties. nih.gov The introduction of hydroxyl groups on the phenyl ring, particularly at the third and fourth positions, has been shown to result in significant activity against breast cancer cell lines like MCF-7. tandfonline.com Specifically, 3-(5-fluorobenzo[d]thiazol-2-yl)phenol and 4-(5-fluorobenzo[d]thiazol-2-yl)phenol exhibit potent inhibitory activity. tandfonline.com

Furthermore, group-based quantitative structure-activity relationship (GQSAR) analysis has revealed that the presence of hydrophobic groups on the phenyl ring (designated as R1) can potentiate anticancer activity. chula.ac.th The strategic placement of substituents such as chloro, bromo, methyl, or methoxy (B1213986) groups has yielded inhibitors with potent activities. nih.gov For example, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX610) is noted for its potent and selective in vitro anti-tumor properties against a range of human cancer cell lines, including non-small cell lung, colon, and breast cancer. nih.gov

The antiproliferative activities of various substituted benzothiazole derivatives against the MCF-7 breast cancer cell line are summarized below, illustrating the impact of different substituents.

| Compound | Substituent at Position 6 (Benzothiazole) | Substituent at Position 2 (Benzothiazole) | IC₅₀ (µM) against MCF-7 Cells | Reference |

|---|---|---|---|---|

| 5g | -Cl | 4-Iodophenyl | 2.8 ± 0.1 | nih.gov |

| 9i | -Cl | Piperidin-4-yl-amide derivative | 3.9 ± 0.1 | nih.gov |

| 9j (monomethylated analog of 9i) | -Cl | N-methylpiperidin-4-yl-amide derivative | 4.2 ± 0.9 | nih.gov |

| 10 (dimethylated analog of 9j) | -Cl | N,N-dimethylpiperidin-4-yl-amide derivative | 5.3 ± 1.1 | nih.gov |

| 14 (analog of 5d) | -Cl | Piperidin-4-yl-amide derivative | 7.4 ± 0.5 | nih.gov |

Isosteric Replacements and Bioisosterism

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry used to modify lead compounds to improve their biological activity, selectivity, and pharmacokinetic properties. drugdesign.org This approach involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. researchgate.net

In the context of 2-phenylbenzothiazole derivatives, this strategy has been employed to explore new chemical space and develop novel analogues with enhanced therapeutic profiles. researchgate.netnih.gov A key application has been the replacement of the phenyl ring at the C-2 position with other aromatic or heteroaromatic systems. Common bioisosteres for the benzene ring include other ring systems like pyridine, furan, and thiophene. researchgate.netresearchgate.net

For example, studies have involved the synthesis of 2-(furan-2-yl)benzothiazole and 2-(thiophen-2-yl)benzothiazole derivatives. nih.gov These isosteric replacements aim to modulate the electronic and steric properties of the molecule, which can lead to altered interactions with biological targets. An optimization program focused on finding isosteres for the benzothiazole group itself led to the discovery of potent Cathepsin K inhibitors that were free from hERG channel inhibition, a critical factor for cardiac safety. nih.gov

The rational design of benzothiazole analogues through a bioisosterism approach has yielded compounds with significant tubulin polymerization inhibitory activity. researchgate.net For instance, replacing a phenyl ring with a different scaffold led to the identification of an analogue bearing a hydroxymethyl group that displayed potent antiproliferative and antiangiogenic activity. researchgate.net

The table below presents examples of isosteric replacements on the benzothiazole scaffold and their resulting biological activities.

| Compound | Core Structure | Isosteric Replacement | Biological Activity Profile | Reference |

|---|---|---|---|---|

| G13 | 2-Phenylbenzothiazole | Scaffold modification with hydroxymethyl group | Tubulin polymerization inhibitory activity (IC₅₀ = 13.5 µM); Potent antiproliferative activity (IC₅₀ = 0.65 - 0.90 µM) | researchgate.net |

| 9a | 2-Phenylbenzothiazole | Phenyl replaced with Furan-2-yl | Synthesized as a potential antioxidant agent for skin damage | nih.gov |

| 10b | 2-Phenylbenzothiazole | Phenyl replaced with Thiophen-2-yl | Synthesized as a potential antioxidant agent for skin damage | nih.gov |

| 20, 24, 27 | Benzothiazole | Isosteric replacement on the benzothiazole group | Potent Cathepsin K inhibitors free from hERG inhibition | nih.gov |

Crystallographic and Solid-State Structural Analysis of this compound

Following a comprehensive review of scientific literature and crystallographic databases, specific experimental data for the crystallographic and solid-state structure of the compound This compound is not publicly available.

While extensive research, including X-ray diffraction studies and theoretical analyses, has been conducted on closely related isomers and derivatives of 2-arylbenzothiazoles, the specific data required to detail the molecular geometry, crystal packing, and intermolecular interactions solely for the 2-(2,3-dimethoxyphenyl) isomer could not be located.

Studies on similar compounds, such as 2-(2,5-dimethoxyphenyl)benzothiazole , have revealed insights into their solid-state structures. For instance, analysis of the 2,5-dimethoxy isomer has shown that the benzothiazole and phenyl ring systems are nearly coplanar and has detailed various intermolecular interactions, including C—H⋯O and C—H⋯π contacts, which contribute to the formation of its crystal lattice.

However, the difference in the substitution pattern of the methoxy groups on the phenyl ring—from positions 2 and 5 to positions 2 and 3—would significantly alter the steric and electronic properties of the molecule. This change is expected to lead to a unique molecular conformation, as well as distinct crystal packing arrangements and intermolecular forces. Therefore, extrapolating data from other isomers to describe this compound would be scientifically inaccurate.

Consequently, without experimental data from single-crystal X-ray diffraction analysis for the title compound, it is not possible to provide a scientifically accurate report on the following sections as requested:

Crystallographic and Solid State Structural Analysis

Correlation of Experimental Crystal Structures with Theoretical Optimizations

Further experimental research is required to elucidate the precise solid-state structure of 2-(2,3-Dimethoxyphenyl)benzothiazole.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.